molecular formula C23H23N3O5 B15141263 Chitin synthase inhibitor 8

Chitin synthase inhibitor 8

Cat. No.: B15141263
M. Wt: 421.4 g/mol
InChI Key: KBJYJSSFTDSTLN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitin synthase inhibitor 8 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chitin synthase inhibitor 8 typically involves the design and creation of maleimide compounds. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

Chitin synthase inhibitor 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are modified versions of this compound with enhanced inhibitory activity, improved stability, and increased specificity for chitin synthase .

Scientific Research Applications

Chitin synthase inhibitor 8 has a wide range of scientific research applications, including:

Mechanism of Action

Chitin synthase inhibitor 8 exerts its effects by binding to the active site of chitin synthase, preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell lysis and death. The molecular targets involved include the catalytic domain of chitin synthase and the transmembrane channel responsible for chitin transport .

Comparison with Similar Compounds

Chitin synthase inhibitor 8 is unique in its high specificity and potency compared to other chitin synthase inhibitors. Similar compounds include:

This compound stands out due to its enhanced inhibitory activity, making it a promising candidate for further development in antifungal and insecticidal applications.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide

InChI

InChI=1S/C23H23N3O5/c1-30-17-7-8-19-18(15-17)23(31-22(29)25-19)11-13-26(14-12-23)21(28)10-9-20(27)24-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,24,27)(H,25,29)/b10-9+

InChI Key

KBJYJSSFTDSTLN-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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